2-(4-Methoxybenzyl)-5-nitro-2H-indazole

Übersicht

Beschreibung

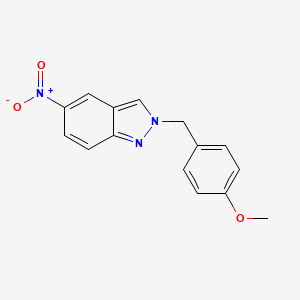

2-(4-Methoxybenzyl)-5-nitro-2H-indazole: is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities The structure of this compound includes a benzyl group substituted with a methoxy group at the para position and a nitro group at the 5-position of the indazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybenzyl)-5-nitro-2H-indazole typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-nitro-1H-indazole from 2-nitro-3-methylaniline through a diazotization reaction.

Protection of Indazole Nitrogen: The next step involves the protection of the nitrogen atom in the indazole ring using a 4-methoxybenzyl chloride in anhydrous dimethylformamide (DMF) with cesium carbonate as the base.

Purification: The product is then purified using standard techniques such as recrystallization from a petroleum ether/ethyl acetate mixture.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis and the use of automated reactors.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The nitro group in 2-(4-Methoxybenzyl)-5-nitro-2H-indazole can undergo reduction reactions to form corresponding amines.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: DDQ or trifluoroacetic acid at elevated temperatures (e.g., 65°C) can be used for the selective removal of the methoxybenzyl group.

Major Products:

Reduction Products: Amines derived from the reduction of the nitro group.

Substitution Products: Indazole derivatives with the methoxybenzyl group removed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Methoxybenzyl)-5-nitro-2H-indazole has shown promise in drug development, particularly as a lead compound for designing new pharmaceuticals. Its structure allows for modifications that can enhance its efficacy and reduce toxicity.

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that certain modifications led to enhanced apoptosis in breast cancer cells, suggesting a potential pathway for therapeutic applications.

- Antimicrobial Properties : Research has also highlighted the antimicrobial effects of this compound against several bacterial strains. A study found that it inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead for developing new antibiotics.

Biological Research

The compound's interactions with biological systems have been a focus of recent studies, particularly regarding enzyme inhibition and receptor binding.

- Enzyme Inhibition : Investigations into the mechanism of action revealed that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it was shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation processes.

- Receptor Modulation : The compound has been studied for its ability to modulate certain receptors, including serotonin receptors, which may have implications in treating mood disorders. This modulation can lead to altered neurotransmitter release, providing insights into its potential use in neuropharmacology.

Materials Science

In addition to biological applications, this compound has been explored in materials science.

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the creation of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Research has indicated that incorporating this compound into polymer matrices can improve their performance characteristics significantly.

Data Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cell lines |

| Antimicrobial agent | Inhibits growth of S. aureus and E. coli | |

| Biological Research | Enzyme inhibitor | Inhibits cyclooxygenase (COX) activity |

| Receptor modulation | Alters serotonin receptor activity | |

| Materials Science | Polymer synthesis | Enhances thermal stability of polymers |

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant anticancer properties against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of bacteria. The results showed that it had a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, indicating its potential role in combating antibiotic resistance.

Wirkmechanismus

The exact mechanism of action of 2-(4-Methoxybenzyl)-5-nitro-2H-indazole is not fully elucidated. indazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) which can induce cellular damage or apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

2-(4-Methoxybenzyl)-4-nitro-2H-indazole: This compound is a regioisomer with the nitro group at the 4-position instead of the 5-position.

1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea: This compound has a similar methoxybenzyl group but is structurally different due to the presence of a thiazole ring.

Uniqueness: 2-(4-Methoxybenzyl)-5-nitro-2H-indazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methoxybenzyl group and a nitro group provides opportunities for selective chemical modifications and potential therapeutic applications.

Biologische Aktivität

2-(4-Methoxybenzyl)-5-nitro-2H-indazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and other relevant activities based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C12H12N4O2

- Molecular Weight : 244.25 g/mol

- Functional Groups : Nitro group (-NO2), methoxy group (-OCH3), and an indazole moiety.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential as a therapeutic agent.

Antiproliferative Activity

Research has shown that derivatives of nitroindazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study indicated that compounds similar to this compound demonstrated IC50 values ranging from 5 to 15 µM against lung carcinoma cell lines (NCI-H460) .

Table 1: Antiproliferative Activity of Nitroindazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Nitro derivative A | 10 | NCI-H460 |

| Nitro derivative B | 15 | NCI-H460 |

Antibacterial Activity

The antibacterial properties of related nitro compounds have also been explored. For example, compounds with similar structures showed minimum inhibitory concentration (MIC) values against Neisseria gonorrhoeae ranging from 62.5 to 250 µg/mL . This suggests that this compound may possess comparable antibacterial efficacy.

Table 2: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 62.5 | N. gonorrhoeae |

| Compound B | 250 | N. gonorrhoeae |

The mechanism by which nitroindazoles exert their biological effects often involves the generation of reactive oxygen species (ROS). The nitro group is crucial for this activity, leading to apoptosis in targeted cells . Computational studies have indicated that these compounds interact with specific molecular targets, enhancing their therapeutic potential.

Case Studies and Research Findings

- Antiproliferative Effects : A study evaluating various nitroindazole derivatives found that those with electron-withdrawing groups exhibited enhanced antiproliferative activity against cancer cells. The presence of a nitro group at the 5-position was particularly effective in inducing cell death through ROS generation .

- Antibacterial Efficacy : Another study highlighted that certain derivatives demonstrated significant antibacterial activity without hemolytic effects on human red blood cells, making them promising candidates for further development as antibacterial agents .

- In Vivo Studies : Preliminary in vivo studies on similar compounds indicated a reduction in tumor growth in animal models, suggesting potential for clinical applications in cancer therapy .

Eigenschaften

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-21-14-5-2-11(3-6-14)9-17-10-12-8-13(18(19)20)4-7-15(12)16-17/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUOLGVSXMAVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.